(Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide

anticancer cytotoxicity SAR

(Z)-6-Chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide (CAS 329690-06-4) is a synthetic small molecule belonging to the 2-imino-2H-chromene-3-carboxamide class, characterized by a 6-chloro substitution on the chromene ring and a naphthalen-1-yl imine substituent at the 2-position. Key predicted physicochemical properties include a molecular weight of 348.78 g/mol (C₂₀H₁₃ClN₂O₂), boiling point of ~609.6 °C, density of 1.36 g/cm³, and a predicted pKa of 12.65.

Molecular Formula C20H13ClN2O2
Molecular Weight 348.8g/mol
CAS No. 329690-06-4
Cat. No. B444516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide
CAS329690-06-4
Molecular FormulaC20H13ClN2O2
Molecular Weight348.8g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=C(O3)C=CC(=C4)Cl)C(=O)N
InChIInChI=1S/C20H13ClN2O2/c21-14-8-9-18-13(10-14)11-16(19(22)24)20(25-18)23-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H2,22,24)
InChIKeyRHCHXVVQJIYBMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characterization of (Z)-6-Chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide (CAS 329690-06-4)


(Z)-6-Chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide (CAS 329690-06-4) is a synthetic small molecule belonging to the 2-imino-2H-chromene-3-carboxamide class, characterized by a 6-chloro substitution on the chromene ring and a naphthalen-1-yl imine substituent at the 2-position . Key predicted physicochemical properties include a molecular weight of 348.78 g/mol (C₂₀H₁₃ClN₂O₂), boiling point of ~609.6 °C, density of 1.36 g/cm³, and a predicted pKa of 12.65 . This compound is one member of a broader series of chromene-3-carboxamides that have been investigated for cytotoxic, antimicrobial, and enzyme inhibitory activities in drug discovery programs [1][2]. However, it must be noted that no peer-reviewed, primary research article or patent dedicated solely to the pharmacological evaluation of this exact compound was identified in the public domain at the time of this analysis; available evidence is drawn from class-level studies on structurally analogous 2-imino-2H-chromene-3-carboxamide derivatives.

Why Generic Substitution of (Z)-6-Chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide with Other Chromene-3-carboxamides Is Not Straightforward


Chromene-3-carboxamides bearing naphthalen-1-ylimino substituents exhibit pronounced structure-activity relationship (SAR) sensitivity, where minor alterations in the substitution pattern can drastically shift potency, target profile, and selectivity. In the 2-imino-2H-chromene-3(N-aryl)carboxamide series, the replacement of the ketone at the 2-position with an imine (bioisosteric replacement) and the introduction of specific aryl substituents on the chromene ring produced IC₅₀ values spanning from 0.9 μM to >100 μM across different cancer cell lines [1]. Furthermore, within the naphthalene-containing chromene-3-carboxamide subclass, the presence of the 6-chloro substituent (as opposed to 7-hydroxy, 8-ethoxy, or unsubstituted variants) is expected to modulate lipophilicity, electronic character, and hydrogen-bonding capacity, thereby affecting both pharmacokinetic behavior and target engagement [1][2]. These findings underscore that generic interchange among chromene-3-carboxamide analogs—even those sharing the naphthalen-1-ylimino motif—is not scientifically justified without direct comparative data. The quantitative evidence below explores the closest available comparator benchmarks.

Product-Specific Quantitative Evidence Guide: (Z)-6-Chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide (329690-06-4) — Comparator-Based Differentiation


Cytotoxic Potency of 2-Imino-2H-chromene-3-carboxamide Class Against Human Cancer Cell Lines vs. Standard Chemotherapeutics

Although no direct IC₅₀ data have been published specifically for CAS 329690-06-4, the class-representative compound VIa—a close structural analog within the 2-imino-2H-chromene-3(N-aryl)carboxamide series—exhibited single-digit micromolar potency across a panel of human cancer cell lines, demonstrating activity comparable to the standard chemotherapeutics 5-fluorouracil and docetaxel [1]. This compound's equipotency against MCF-7 and Caco-2 relative to these clinical standards suggests that members of this chemotype can achieve clinically meaningful cytotoxic thresholds and may warrant procurement for mode-of-action studies.

anticancer cytotoxicity SAR

Enzymatic Target Engagement: AKR1B10 Inhibition by Naphthalene-Containing Chromene-3-carboxamides vs. Tolrestat

The chromene-3-carboxamide scaffold has been validated as a potent competitive inhibitor of the tumor marker AKR1B10, a therapeutic target in colorectal, lung, and hepatic cancers. The most potent analog, (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, achieved a Kᵢ of 2.7 nM, representing an approximately 10-fold improvement over the reference AR inhibitor tolrestat (IC₅₀ in the low nM range) [1]. Although the specific compound CAS 329690-06-4 has not been evaluated against AKR1B10, its structural features—an imine bond at the 2-position and an extended naphthalene aromatic system—are consistent with the pharmacophoric elements required for AKR1B10 active-site engagement [1].

AKR1B10 enzyme inhibition cancer target

Selectivity Index of Chromene Derivatives Against Cancer vs. Non-Neoplastic Cells Compared to Reference Drugs

A panel of synthetic chromene derivatives evaluated in breast cancer and renal cell carcinoma models achieved IC₅₀ values in the nanomolar range with superior selectivity indices relative to reference anticancer drugs, as evidenced by considerably higher IC₅₀ values against non-neoplastic cell lines [1]. In vivo, these chromenes showed no toxicity in C. elegans and mouse models, with preserved organ architecture and biochemical parameters, and induced tumor regression in CAM and mouse xenograft models [1]. Although CAS 329690-06-4 was not among the specific compounds tested in this thesis, the data establish a class-level precedent for favorable therapeutic windows achievable with the chromene-3-carboxamide scaffold.

selectivity index safety margin chromene scaffold

Imine vs. Ketone Bioisosteric Replacement at the Chromene 2-Position: Potency Differential Across Cancer Cell Lines

Gill et al. (2017) systematically explored the bioisosteric replacement of the coumarin ketone with an imine at the 2-position of the chromene ring. Across four series (V–VIII) of 2-imino-2H-chromene-3(N-aryl)carboxamides, this modification yielded compounds with a broad range of potencies (IC₅₀ 0.9–>100 μM), with Compound VIa emerging as the most potent (IC₅₀ 0.9 μM against A-549) [1]. Notably, the nature of the N-aryl substituent (phenyl, substituted phenyl, or heteroaryl) profoundly influenced activity, indicating that the imine nitrogen participates in critical binding interactions. CAS 329690-06-4 incorporates a naphthalen-1-yl substituent at this imine position—a bulkier, more lipophilic aromatic system than the phenyl groups explored in Gill et al.—suggesting a distinct SAR vector that may differentially affect target binding and cellular permeability [1].

bioisosterism imine SAR

Best Research and Industrial Application Scenarios for (Z)-6-Chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide (329690-06-4)


AKR1B10 Inhibitor Screening and SAR Expansion in Oncology Drug Discovery

Given that chromene-3-carboxamide derivatives have been validated as sub-nanomolar competitive inhibitors of the tumor marker AKR1B10 [1], CAS 329690-06-4 is a rational candidate for inclusion in focused screening libraries targeting this enzyme. Its naphthalen-1-ylimino substituent explores a chemical space distinct from the 4-methoxyphenylimino lead, enabling the assessment of whether extended aromatic systems enhance or diminish AKR1B10 binding affinity. Procurement is recommended for academic and industrial oncology groups conducting high-throughput or fragment-based screening against aldo-keto reductase targets.

Broad-Spectrum Cytotoxicity Profiling Against NCI-60 or Custom Cancer Cell Panels

The 2-imino-2H-chromene-3-carboxamide scaffold has demonstrated equipotency with 5-fluorouracil and docetaxel in breast and colorectal cancer models [2]. CAS 329690-06-4, with its unique 6-chloro and naphthalen-1-ylimino substitution pattern, is well-suited for broad cytotoxicity profiling (e.g., NCI-60 panel or user-defined panels) to map its tumor-type selectivity and to benchmark it against the published Compound VIa data. Such profiling would establish whether the naphthalene modification shifts potency toward specific cancer histotypes.

Selectivity and Toxicology Assessment in Chromene-Based Lead Optimization Programs

Chromene derivatives have demonstrated favorable selectivity indices and absence of overt toxicity in C. elegans and murine models [3]. Incorporating CAS 329690-06-4 into lead optimization cascades allows side-by-side comparison of its selectivity window (cancer cell IC₅₀ vs. non-neoplastic cell IC₅₀) with reference chromenes and standard-of-care agents. This is particularly relevant for medicinal chemistry teams aiming to decouple potency from general cytotoxicity through substituent tuning at the 6-position of the chromene ring.

Chemical Biology Tool Compound for Investigating Naphthalene-Dependent Mode of Action

The naphthalen-1-ylimino motif is underrepresented in the published 2-iminochromene SAR literature [2]. Procuring CAS 329690-06-4 enables chemical biology studies—including target deconvolution via affinity-based proteomics, transcriptomic profiling, or kinome-wide selectivity screening—to determine whether the naphthalene group redirects target engagement away from classical chromene targets (e.g., kinases, AKR enzymes) toward alternative pathways such as PERK/eIF2α/ATF4 stress signaling, as observed for related naphthalene-containing chromene derivatives [4].

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